molecular formula C11H9ClN2O B1486591 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1457-52-9

1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B1486591
CAS RN: 1457-52-9
M. Wt: 220.65 g/mol
InChI Key: DAKVWMOODDHQJR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound with the linear formula C11H9ClN2O . It is a unique compound that is part of a collection of unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Structural and Vibrational Analysis

  • A study conducted by (ShanaParveen et al., 2016) investigated the molecular structure and vibrational spectra of a similar compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1 H -pyrazol-1-yl}-ethanone. The research focused on understanding the equilibrium geometry, vibrational wavenumbers, and nonlinear optical properties through experimental and theoretical analysis.

Crystal Structures and Molecular Interactions

  • Research by (Bustos et al., 2015) explored the molecular structures of compounds including (E)-1-(4-chlorophenyl)-3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]-1H-pyrazole. The study detailed the nonplanar nature of these structures and their crystal packing, supported by weak intermolecular interactions.

Fungicidal Activity

  • A study by (Liu et al., 2012) explored the synthesis and fungicidal activity of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties. The research revealed that a compound related to 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone exhibited moderate inhibitory activity against Gibberella zeae.

Synthesis and Structural Characterization

  • (Loh et al., 2013) and (Bawa et al., 2011) conducted studies focusing on the synthesis and crystal structures of N-substituted pyrazolines, including compounds similar to 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone. These studies provide insights into the methods of preparation and structural characterization of these compounds.

Biological Activities

  • Research by (Bhoot et al., 2011) and (Hafez et al., 2016) explored the antimicrobial and anticancer activities of chalcones and pyrazoline derivatives, closely related to the compound . These studies evaluated the potential of these derivatives as therapeutic agents against various bacterial and cancer cell lines.

Antimicrobial Evaluation

  • The work by (Mathew et al., 2020) and (Sivakumar et al., 2021) on antimicrobial evaluation and molecular docking studies of pyrazole derivatives, including compounds structurally related to 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone, provided insights into their potential as antimicrobial agents.

properties

IUPAC Name

1-(4-chlorophenyl)-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-4-2-9(3-5-10)11(15)8-14-7-1-6-13-14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKVWMOODDHQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249906
Record name 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone

CAS RN

1457-52-9
Record name 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1457-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Bozbey, H Uslu, B Türkmenoğlu, Z Özdemir… - Journal of Molecular …, 2022 - Elsevier
In this study, 12 oxime derivatives were synthesized by using with conventional method and microwave irradiation method. It was aimed to compare the effectiveness of the conventional …
Number of citations: 11 www.sciencedirect.com

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